4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
“4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione” would include this piperidine ring, along with additional functional groups.Chemical Reactions Analysis
The reactant undergoes a series of successive protonations . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Scientific Research Applications
These applications highlight the versatility of m-Tolylmorpholine-3,5-dione and its derivatives in drug discovery. Researchers continue to explore their mechanisms, optimize their structures, and assess their safety profiles for potential clinical use . If you need more information or additional fields, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-3-2-4-14(9-13)10-16(21)19-7-5-15(6-8-19)20-17(22)11-24-12-18(20)23/h2-4,9,15H,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCIKUHFGJPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione |
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